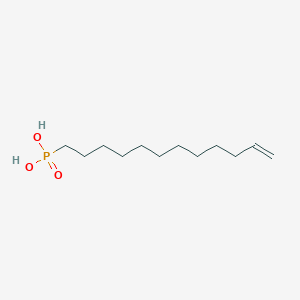![molecular formula C30H38O6P- B14253686 2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate CAS No. 185256-17-1](/img/structure/B14253686.png)
2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate is a complex organic compound characterized by its multiple tert-butyl groups and phenolic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate involves multiple steps, typically starting with the alkylation of phenol derivatives. The reaction conditions often include the use of strong acids like sulfuric acid as catalysts and alkylating agents such as methyl tert-butyl ether .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale alkylation processes, similar to those used for other tert-butylated phenols. These methods would focus on optimizing yield and purity while minimizing side products such as 4-tert-butylphenol and 2,4-di-tert-butylphenol .
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals and other oxidized derivatives.
Reduction: Reduction reactions may target the phenolic hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur, particularly at positions not sterically hindered by tert-butyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like iron(III) chloride and reducing agents such as sodium borohydride. Reaction conditions typically involve organic solvents and controlled temperatures to ensure selective reactions .
Major Products
Major products from these reactions include various oxidized and reduced forms of the original compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate has several scientific research applications:
Wirkmechanismus
The mechanism of action for 2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate involves its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals. This radical scavenging activity is facilitated by the stabilization of the resulting phenoxy radicals through resonance and steric hindrance provided by the tert-butyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the biphenyl and phosphanyl groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups and different steric properties.
2,4-Di-tert-butylphenol: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate is unique due to its combination of multiple tert-butyl groups, biphenyl structure, and phosphanyl group, which confer distinct steric and electronic properties. These features make it particularly effective as an antioxidant and stabilizer in various applications .
Eigenschaften
CAS-Nummer |
185256-17-1 |
|---|---|
Molekularformel |
C30H38O6P- |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
3-tert-butyl-2-(2,5-ditert-butyl-4-hydroxyphenyl)-4-[hydroxy-(4-hydroxyphenoxy)phosphanyl]oxyphenolate |
InChI |
InChI=1S/C30H39O6P/c1-28(2,3)21-17-24(33)22(29(4,5)6)16-20(21)26-23(32)14-15-25(27(26)30(7,8)9)36-37(34)35-19-12-10-18(31)11-13-19/h10-17,31-34H,1-9H3/p-1 |
InChI-Schlüssel |
LXLNZJZDBNMINT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1C2=C(C=CC(=C2C(C)(C)C)OP(O)OC3=CC=C(C=C3)O)[O-])C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)







![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
